molecular formula C8H13N3OS B2825762 2-[Methyl(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol CAS No. 2198912-39-7

2-[Methyl(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol

Cat. No.: B2825762
CAS No.: 2198912-39-7
M. Wt: 199.27
InChI Key: GAVMITGVROTGLY-UHFFFAOYSA-N
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Description

2-[Methyl(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol is a chemical compound belonging to the class of 1,3,4-thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Methyl(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol typically involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with cyclobutanone in the presence of a suitable methylating agent. The reaction conditions may include the use of a strong base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. This involves the use of automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-[Methyl(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation Products: Depending on the specific conditions, oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction Products: Reduction reactions typically yield alcohols or amines.

  • Substitution Products: Substitution reactions can result in the formation of various derivatives, including ethers and esters.

Scientific Research Applications

  • Medicine: The compound has shown promise as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.

  • Biology: It has been investigated for its cytotoxic properties, suggesting potential use in cancer therapy.

  • Industry: The compound's unique chemical properties make it suitable for use in the synthesis of advanced materials and dyes.

Mechanism of Action

2-[Methyl(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol is structurally similar to other 1,3,4-thiadiazole derivatives, such as 2-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole[_{{{CITATION{{{_4{CAS#:66666-63-5 | 2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl .... its unique cyclobutan-1-ol moiety distinguishes it from these compounds, potentially leading to different biological activities and applications.

Comparison with Similar Compounds

  • 2-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole

  • N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives

  • Other 1,3,4-thiadiazole derivatives with varying substituents

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Properties

IUPAC Name

2-[methyl-(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3OS/c1-5-9-10-8(13-5)11(2)6-3-4-7(6)12/h6-7,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVMITGVROTGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N(C)C2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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